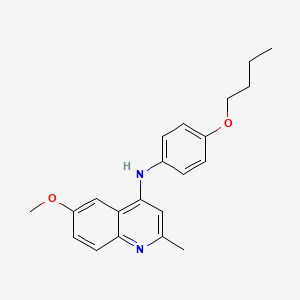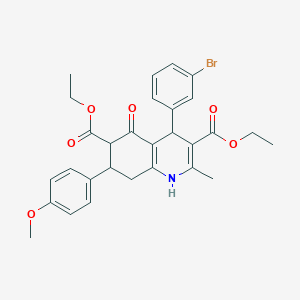
N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine is a chemical compound with the following structural formula:
C19H29N3O
This compound belongs to the class of quinoline derivatives and exhibits interesting properties due to its unique structure. It combines a quinoline core with a butoxyphenyl group and a methoxy substituent.
Preparation Methods
Synthetic Routes::
Synthesis via Thiourea Derivatives:
Industrial Production Methods:
Chemical Reactions Analysis
Reactions::
Oxidation: N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the quinoline ring or other functional groups can yield reduced derivatives.
Substitution: Substitution reactions at the quinoline nitrogen or the butoxyphenyl group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Alkylating agents or nucleophiles for substitution reactions.
- Oxidation may lead to quinoline N-oxides or other oxidized derivatives.
- Reduction can yield partially saturated quinolines.
- Substitution reactions may result in various N-substituted quinolines.
Scientific Research Applications
N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine finds applications in:
Medicinal Chemistry: It may exhibit pharmacological activity due to its quinoline scaffold. Researchers explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Biology: It could serve as a fluorescent probe for cellular imaging studies.
Industry: Its unique structure may have applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, modulating cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C21H24N2O2/c1-4-5-12-25-17-8-6-16(7-9-17)23-21-13-15(2)22-20-11-10-18(24-3)14-19(20)21/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,23) |
InChI Key |
KMDFPLCAMNYEJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11631910.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631917.png)
![N-[(4-chlorophenyl)sulfonyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11631923.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11631938.png)
![Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631944.png)
![2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11631952.png)

![2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one](/img/structure/B11631977.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11631980.png)


![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632010.png)
